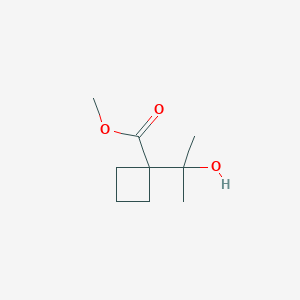

Methyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate typically involves the esterification of cyclobutane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of cyclobutane-1-carboxylic acid and methanol. The compound’s hydroxyl group can also participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Methyl cyclobutane-1-carboxylate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Cyclobutane-1-carboxylic acid: The carboxylic acid form, which is more acidic and has different reactivity compared to the ester.

2-Hydroxypropan-2-yl cyclobutane-1-carboxylate: Similar structure but with different functional groups, leading to varied chemical properties.

Uniqueness

Methyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .

Biological Activity

Methyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate, with the CAS number 1447944-21-9 and molecular formula C9H16O3, is a compound of interest in medicinal chemistry and biological research. It features a cyclobutane ring substituted with a carboxylate and a hydroxypropan-2-yl group, which contribute to its potential biological activities.

The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biomolecular targets. The hydroxyl and carboxylic acid functionalities can form hydrogen bonds, facilitating interactions with enzymes and receptors. This interaction may influence several biochemical pathways, including metabolic processes and cell signaling pathways.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

- Anticancer Activity : Some derivatives have shown selective cytotoxicity against cancer cell lines while sparing non-tumorigenic cells. For instance, studies on related compounds have demonstrated significant growth inhibition at low concentrations without affecting normal cells .

- Neuroprotective Effects : Related compounds have been investigated for their ability to protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Properties

In a study focusing on novel thalidomide derivatives, compounds structurally related to this compound were assessed for their ability to inhibit tumor cell growth. Notably, two derivatives exhibited potent growth inhibition in hepatocellular carcinoma cell lines while showing no toxicity to healthy liver cells at concentrations up to 10 µM. Mechanistic studies revealed alterations in phosphoprotein levels associated with cell signaling pathways involved in cancer progression .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of phenoxazine derivatives that share structural similarities with this compound. These compounds were effective in protecting neuronal cells from hydrogen peroxide-induced damage at sub-micromolar concentrations, indicating potential therapeutic applications for conditions like Alzheimer's disease .

Structural Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Notable Activity |

|---|---|---|---|

| This compound | C9H16O3 | Hydroxyl, Carboxyl | Anticancer, Neuroprotective |

| Cyclobutanecarboxylic acid | C5H8O2 | Carboxyl | Limited reactivity |

| 2-Hydroxycyclobutanecarboxylic acid | C5H8O3 | Hydroxyl, Carboxyl | Moderate biological activity |

Unique Attributes

This compound stands out due to its dual functional groups (hydroxyl and carboxylic acid), which enhance its reactivity and potential for diverse interactions compared to structurally similar compounds.

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

methyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C9H16O3/c1-8(2,11)9(5-4-6-9)7(10)12-3/h11H,4-6H2,1-3H3 |

InChI Key |

GQQIULCDTICJSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1(CCC1)C(=O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.